![molecular formula C19H41NO2Sn B12561790 Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester CAS No. 150691-44-4](/img/structure/B12561790.png)
Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the family of carbamates. This compound is characterized by the presence of a carbamic acid ester functional group, which is bonded to a methyl group substituted with a tributylstannyl moiety and a 1,1-dimethylethyl ester group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester typically involves the reaction of a suitable carbamic acid derivative with a tributylstannyl methyl reagent under controlled conditions. One common method involves the use of a stannylation reaction, where a tributylstannyl group is introduced to the carbamic acid derivative in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale stannylation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and other oxidation products.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Palladium, platinum, and other transition metal catalysts are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides and carbonyl compounds, while reduction may produce alcohols and hydrocarbons.
科学的研究の応用
Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in stannylation reactions and the preparation of other carbamate derivatives.
Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial materials.
作用機序
The mechanism of action of carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The tributylstannyl group can facilitate the formation of stable complexes with various substrates, enhancing the reactivity and selectivity of the compound. The ester functional group can undergo hydrolysis and other transformations, leading to the formation of active intermediates that participate in various biochemical and chemical processes.
類似化合物との比較
Similar Compounds
Carbamic acid, methyl ester: A simpler carbamate with similar functional groups but lacking the tributylstannyl moiety.
Carbamic acid, phenyl-, 1-methylethyl ester: Another carbamate with a phenyl group instead of the tributylstannyl group.
Carbamic acid, (trimethylsilyl)-, 1,1-dimethylethyl ester: A related compound with a trimethylsilyl group instead of the tributylstannyl group.
Uniqueness
The presence of the tributylstannyl group in carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester imparts unique reactivity and properties to the compound. This makes it particularly valuable in stannylation reactions and other applications where the stability and reactivity of the stannyl group are advantageous.
特性
CAS番号 |
150691-44-4 |
|---|---|
分子式 |
C19H41NO2Sn |
分子量 |
434.2 g/mol |
IUPAC名 |
tert-butyl N-methyl-N-(tributylstannylmethyl)carbamate |
InChI |
InChI=1S/C7H14NO2.3C4H9.Sn/c1-7(2,3)10-6(9)8(4)5;3*1-3-4-2;/h4H2,1-3,5H3;3*1,3-4H2,2H3; |
InChIキー |
CSJLLZKPXWQZGC-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)CN(C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]](/img/structure/B12561712.png)
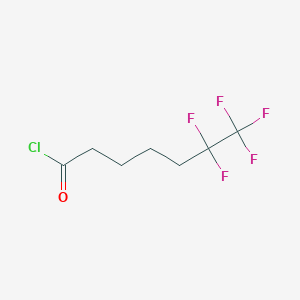
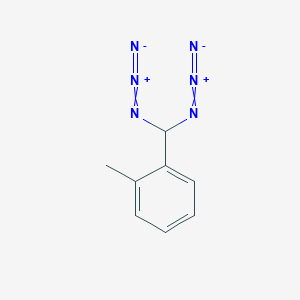
![3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B12561734.png)
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide](/img/structure/B12561735.png)
![{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12561753.png)
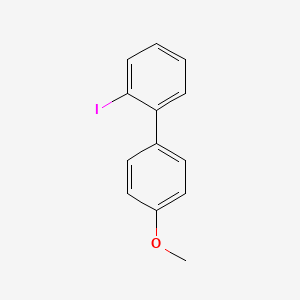

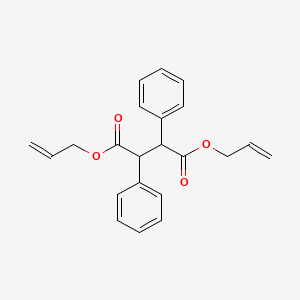
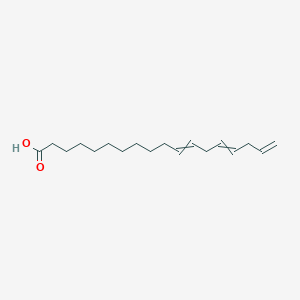
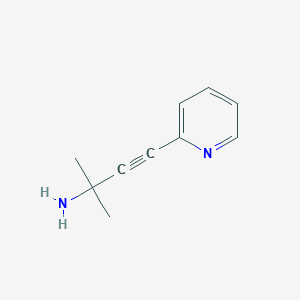

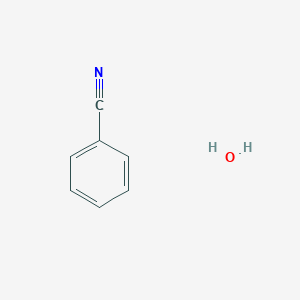
![2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12561815.png)
